3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Overview
Description
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O6S and a molecular weight of 306.68 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-oxo-1,3-oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The oxazolidine ring can undergo oxidation to form different oxazolidinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base like pyridine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxazolidinone Derivatives: Produced via oxidation of the oxazolidine ring.
Scientific Research Applications
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: Contains an oxazolidinone ring and an amino group.
Uniqueness
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is unique due to its combination of a nitro group, an oxazolidine ring, and a sulfonyl chloride group. This combination provides a versatile scaffold for various chemical transformations and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O6S/c10-19(16,17)6-1-2-7(8(5-6)12(14)15)11-3-4-18-9(11)13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSSPXRRCHCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188342 | |
Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-77-0 | |
Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3-nitro-4-(2-oxo-3-oxazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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